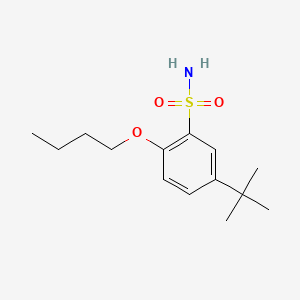
Acid Blue 168
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Blue 168 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon fabrics. The compound is known for its vibrant blue color and excellent solubility in water. Its chemical structure includes a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, forming a copper complex.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 168 involves several steps:
Diazotization: 3-Amino-4-hydroxybenzenesulfonamide is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2-(Benzylideneamino)benzoic acid.
Complexation: The resulting compound is complexed with copper sulfate to form the final product.
Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is filtered, washed, and dried to obtain this compound in its powdered form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like nitric acid, which can degrade the dye.
Reduction: The dye can be reduced under specific conditions, altering its color properties.
Substitution: Substitution reactions can occur, particularly involving the sulfonamide group.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the breakdown of the dye into smaller fragments, while reduction can result in color changes .
Applications De Recherche Scientifique
Acid Blue 168 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic uses, including as a diagnostic dye.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks .
Mécanisme D'action
The mechanism of action of Acid Blue 168 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and other macromolecules, altering their color and allowing for visualization. The exact pathways and molecular targets can vary depending on the application, but the primary effect is the alteration of color properties through binding interactions .
Comparaison Avec Des Composés Similaires
Acid Blue 113: Another acid dye with similar applications but different chemical structure.
Acid Blue 25: Known for its use in photocatalytic degradation studies.
Acid Blue 161: Used in textile dyeing with different stability and solubility properties.
Uniqueness: Acid Blue 168 is unique due to its specific copper complex structure, which provides distinct color properties and solubility characteristics. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Propriétés
Numéro CAS |
12219-24-8 |
|---|---|
Formule moléculaire |
C20H15CuN5O5S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)
